molecular formula C6H11NO2S B13154468 (2S)-2-(propanethioylamino)propanoic acid

(2S)-2-(propanethioylamino)propanoic acid

Cat. No.: B13154468
M. Wt: 161.22 g/mol
InChI Key: WGZASLDDSBVRPT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(propanethioylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanethioyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(propanethioylamino)propanoic acid typically involves the reaction of a suitable amino acid precursor with a propanethioylating agent. One common method involves the use of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid as the starting material, which undergoes a reaction with a propanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propanethioyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(propanethioylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(propanethioylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(propanethioylamino)propanoic acid involves its interaction with specific molecular targets. The propanethioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
  • (2S)-2-(methylthio)propanoic acid
  • (2S)-2-(ethylthio)propanoic acid

Uniqueness

(2S)-2-(propanethioylamino)propanoic acid is unique due to the presence of the propanethioyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

(2S)-2-(propanethioylamino)propanoic acid

InChI

InChI=1S/C6H11NO2S/c1-3-5(10)7-4(2)6(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1

InChI Key

WGZASLDDSBVRPT-BYPYZUCNSA-N

Isomeric SMILES

CCC(=S)N[C@@H](C)C(=O)O

Canonical SMILES

CCC(=S)NC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.